molecular formula C5H12N2 B084644 Acetone dimethylhydrazone CAS No. 13483-31-3

Acetone dimethylhydrazone

Cat. No.: B084644
CAS No.: 13483-31-3
M. Wt: 100.16 g/mol
InChI Key: IDSMDKUVIBSETN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acetone dimethylhydrazone is primarily used in the synthesis of unsymmetrical ketones . The primary targets of this compound are the carbonyl groups in other organic compounds, where it acts as a nucleophile .

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, an alkyl group is transferred from one molecule to another. This compound, acting as a nucleophile, attacks the electrophilic carbon in the carbonyl group of the target molecule . This results in the formation of a new carbon-nitrogen bond and the creation of a hydrazone .

Biochemical Pathways

The biochemical pathway most relevant to the action of this compound is the synthesis of unsymmetrical ketones . This process involves the successive alkylation of this compound, leading to the formation of unsymmetrical ketones . This pathway is similar to the Wolff-Kishner reduction, a well-known method for reducing carbonyl compounds to hydrocarbons .

Result of Action

The primary result of the action of this compound is the formation of unsymmetrical ketones . These compounds have a wide range of applications in organic synthesis, making this compound a valuable tool in the field of chemistry .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound is classified as a flammable liquid, indicating that it should be kept away from heat, sparks, open flames, and hot surfaces . It should also be stored in a well-ventilated place and kept cool to maintain its stability . The reaction conditions, such as temperature and the presence of other reactants, can also significantly impact the efficacy of its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetone dimethylhydrazone can be synthesized through the reaction of acetone with dimethylhydrazine. The reaction typically involves mixing acetone with anhydrous N,N-dimethylhydrazine in the presence of a solvent such as absolute ethanol and a catalyst like glacial acetic acid. The mixture is then heated at reflux for a specified period, usually around 24 hours . The reaction yields this compound as a product, which can be purified through fractional distillation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, maintaining precise temperature control, and employing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Acetone dimethylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Acetone dimethylhydrazone is unique due to its specific reactivity with acetone, forming a stable hydrazone linkage. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of synthesis. For instance, glyoxal dimethylhydrazone and acrolein dimethylhydrazone may exhibit different reactivity patterns due to the presence of additional functional groups .

Properties

IUPAC Name

N-methyl-N-(propan-2-ylideneamino)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-5(2)6-7(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSMDKUVIBSETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158998
Record name 2-Propanone, dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13483-31-3
Record name 2-Propanone, dimethylhydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanone, dimethylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone Dimethylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of acetone dimethylhydrazone in organic chemistry?

A1: this compound serves as a valuable reagent in organic synthesis for preparing ketones, particularly unsymmetrical ketones. [, , , ] This method involves successive alkylation of the hydrazone, followed by hydrolysis to yield the desired ketone. [, , ]

Q2: Can you provide an example of how this compound is used to synthesize a specific compound?

A2: Researchers successfully utilized this compound in the synthesis of (R)-2,3-dihydro-2,5-dimethyl-2-isopropylfuran, a pheromone found in insects. [] The synthesis involved a multi-step process where lithiated this compound reacted with a tosylated diol intermediate. []

Q3: Besides ketones, are there other classes of compounds that can be synthesized using this compound?

A3: Yes, this compound is also a precursor for synthesizing spiroacetal pheromones. [] The process involves alkylation of the hydrazone with appropriate electrophiles, followed by acid-catalyzed cleavage and ring closure. []

Q4: Can this compound be used to synthesize complex natural products?

A4: Yes, a study demonstrated the use of this compound in synthesizing exogonic acid, a natural product found in the resin of the Brazilian tree Ipomoea operculata. [] The synthesis strategy involved a series of reactions, including sequential alkylation of anions derived from this compound. []

Q5: Are there any analytical techniques that utilize this compound?

A5: this compound plays a crucial role in the gas chromatographic determination of 1,1-dimethylhydrazine in water samples. [] This method involves derivatizing 1,1-dimethylhydrazine with acetone to form the more volatile and hydrophobic this compound, enabling efficient extraction and analysis. []

Q6: Are there any safety concerns associated with using this compound?

A6: While the provided research focuses on the synthetic applications of this compound, it's important to note that 1,1-dimethylhydrazine, a precursor to this compound, is highly reactive and considered hazardous. [] Appropriate safety precautions should always be taken when handling these chemicals.

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